molecular formula C8H17NO2 B7919579 2-((S)-3-Methoxy-piperidin-1-yl)-ethanol

2-((S)-3-Methoxy-piperidin-1-yl)-ethanol

Cat. No.: B7919579
M. Wt: 159.23 g/mol
InChI Key: ITSAIKUTLAJVEH-QMMMGPOBSA-N
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Description

2-((S)-3-Methoxy-piperidin-1-yl)-ethanol is a chemical compound that features a piperidine ring substituted with a methoxy group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((S)-3-Methoxy-piperidin-1-yl)-ethanol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-3-Methoxy-piperidine.

    Alkylation: The piperidine ring is then alkylated using an appropriate alkylating agent, such as ethylene oxide, under controlled conditions to introduce the ethanol moiety.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing batch or continuous flow reactors to scale up the synthesis process.

    Optimization: Optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.

    Automation: Implementing automated systems for monitoring and controlling the synthesis process to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((S)-3-Methoxy-piperidin-1-yl)-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The methoxy group or the ethanol moiety can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol moiety may yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-((S)-3-Methoxy-piperidin-1-yl)-ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 2-((S)-3-Methoxy-piperidin-1-yl)-ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-((S)-3-Hydroxy-piperidin-1-yl)-ethanol: Similar structure but with a hydroxy group instead of a methoxy group.

    2-((S)-3-Methoxy-piperidin-1-yl)-propanol: Similar structure but with a propanol moiety instead of ethanol.

    2-((S)-3-Methoxy-piperidin-1-yl)-methanol: Similar structure but with a methanol moiety instead of ethanol.

Uniqueness

2-((S)-3-Methoxy-piperidin-1-yl)-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

2-((S)-3-Methoxy-piperidin-1-yl)-ethanol, also known as 2-(3-Methoxy-piperidin-1-yl)-ethanol, is an organic compound with a molecular formula of C8H17NO2 and a molecular weight of approximately 159.23 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological properties, structure-activity relationships (SAR), and case studies.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects : Compounds similar to this compound have been associated with antidepressant properties due to their interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. It is believed that the mechanism involves the modulation of key cellular pathways related to proliferation and apoptosis .
  • Neuropharmacological Effects : The compound's interaction with muscarinic acetylcholine receptors indicates potential implications in cognitive enhancement and neuroprotection .

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

  • Method A : Involves the reaction of piperidine derivatives with methoxy-containing reagents under acidic conditions.
  • Method B : Utilizes reductive amination techniques involving aldehydes and piperidine derivatives, followed by hydrolysis to yield the final product.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings from various studies include:

Compound VariationActivityKey Features
2-(3-Aminomethyl-piperidin-1-yl)-ethanolModerate CytotoxicityContains an amino group enhancing reactivity
3-(Methoxy-piperidin-1-yl)-propanolLower SolubilityLonger carbon chain affecting pharmacokinetics
4-(Methoxy-piperidin-1-yl)-butanolReduced ActivityIncreased carbon chain length altering interaction profiles

These variations highlight how small changes in structure can significantly impact biological activity, solubility, and receptor binding affinity.

Case Study 1: Anticancer Activity

In vitro studies have shown that this compound exhibits significant cytotoxic effects against breast cancer cell lines (e.g., MCF7). The compound's mechanism was linked to the induction of apoptosis through mitochondrial pathways, suggesting its potential as a lead compound in cancer therapy .

Case Study 2: Neuropharmacological Effects

A study evaluated the cognitive-enhancing effects of this compound in animal models. Results indicated improved memory retention and learning capabilities when administered at specific dosages, highlighting its potential role in treating neurodegenerative diseases .

Properties

IUPAC Name

2-[(3S)-3-methoxypiperidin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-11-8-3-2-4-9(7-8)5-6-10/h8,10H,2-7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSAIKUTLAJVEH-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CCCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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